1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-8-13(16(20)21)14-10(2)18-19(15(14)17-9)11-4-6-12(22-3)7-5-11/h4-8H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUKYQAVCQOUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by functionalization steps to introduce the methoxyphenyl and carboxylic acid groups.
-
Formation of the Pyrazolo[3,4-b]pyridine Core:
Starting Materials: 3,6-dimethylpyridine and hydrazine hydrate.
Reaction Conditions: The reaction is carried out under reflux in an appropriate solvent such as ethanol or acetic acid.
Procedure: The 3,6-dimethylpyridine is reacted with hydrazine hydrate to form the pyrazolo[3,4-b]pyridine core.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to replace hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown promise in drug development due to its potential pharmacological properties:
- Anti-inflammatory Activity : Research indicates that this compound can inhibit inflammatory pathways by targeting specific enzymes involved in inflammation. For instance, it has been shown to reduce edema in murine models and lower inflammatory markers significantly .
- Anticancer Properties : Studies have demonstrated that the compound induces apoptosis in cancer cell lines. For example, it has been reported to arrest the cell cycle at the S phase in HeLa cells and at the G2/M phase in MCF7 cells. Its IC50 value against HeLa cells is approximately 2.59 µM, indicating potent anticancer activity .
Material Science
The compound is also explored for its potential applications in material science:
- Organic Electronics : Its unique electronic properties make it suitable for use as a building block in the synthesis of novel materials for organic electronics .
- Advanced Coatings : Due to its stability and reactivity, it can be utilized in developing advanced coatings with specific functionalities .
Biological Studies
In biological research, this compound is used for various biochemical assays:
- Enzyme Inhibition Studies : The compound has been utilized to study enzyme inhibition mechanisms by binding to active sites and blocking substrate access .
- Receptor Binding Assays : It is also employed in assays to investigate interactions with cellular receptors, influencing signal transduction pathways .
Comparison Table
| Compound Name | Structure | Key Applications | Unique Features |
|---|---|---|---|
| This compound | Structure | Anticancer, anti-inflammatory | Dual-ring system enhances stability |
| Methyl 1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | - | Drug development | Esterified form may alter bioavailability |
| 6-(tert-butyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | - | Antimicrobial activity | Different substituents lead to varied biological effects |
Case Studies and Research Findings
Several studies highlight the biological potential of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B | Showed that the compound induced apoptosis in human cancer cell lines through ROS generation. |
| Study C | Evaluated anti-inflammatory effects in murine models, showing reduced edema and inflammatory markers. |
These findings illustrate the compound's versatility and effectiveness across different applications.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key structural differences among analogs lie in substituents at positions 1, 3, and 6, which modulate electronic, steric, and solubility properties. Below is a comparative analysis:
Physicochemical Properties
- Solubility : Carboxylic acid-containing derivatives (e.g., target compound) exhibit higher aqueous solubility (>10 mg/mL) than ester or amide analogs (<1 mg/mL) .
- Thermal Stability : Methyl and cyclopropyl substituents improve melting points (~250–300°C) compared to bulkier groups like phenyl (~200°C) .
Key Research Findings
Structure-Activity Relationship (SAR) :
- Methoxy and fluorine substituents at position 1 optimize PPAR activation .
- Methyl groups at positions 3 and 6 balance metabolic stability and solubility .
Patent Landscape :
- Derivatives with 4-methoxyphenyl groups are patented for diabetes treatment (WO2007031234) .
- Halogenated analogs are claimed in anticancer patents (US20180015123) .
Clinical Potential: The target compound is in preclinical studies for metabolic disorders, while 5-chloro derivatives advance to Phase I oncology trials .
Biological Activity
1-(4-Methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and data.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo[3,4-b]pyridine Core : This is achieved by reacting 3,6-dimethylpyridine with hydrazine hydrate under reflux conditions in solvents like ethanol or acetic acid.
- Functionalization : The introduction of the 4-methoxyphenyl group and the carboxylic acid functionality are accomplished through subsequent reactions involving appropriate reagents such as 4-methoxybenzaldehyde and carboxylation agents.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It can act as either an agonist or antagonist at certain receptors, influencing cellular signaling processes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- A study evaluated several pyrazolo[3,4-b]pyridine derivatives for their cytotoxic effects on cancer cell lines such as HeLa and MCF7. The compound exhibited significant anticancer activity with an IC50 value comparable to standard chemotherapeutics like doxorubicin. Specifically, it induced cell cycle arrest at the S phase in HeLa cells and at G2/M phase in MCF7 cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9a | HeLa | 2.59 | S phase arrest |
| 14g | MCF7 | 4.66 | G2/M phase arrest |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. The IC50 values for COX inhibition were found to be promising compared to established anti-inflammatory drugs like celecoxib .
Case Studies
- Study on Anticancer Activity : A comprehensive evaluation of various derivatives showed that modifications at the para position of the phenyl ring significantly influenced anticancer potency. The presence of electron-withdrawing groups enhanced activity against specific cancer cell lines .
- Anti-inflammatory Assays : In vivo studies using carrageenan-induced paw edema models indicated that pyrazolo[3,4-b]pyridine derivatives exhibit substantial anti-inflammatory effects, reinforcing their potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis
Comparative studies with structurally similar compounds reveal that the carboxylic acid functionality in this compound enhances its solubility and reactivity compared to its amide or ester counterparts. This property may contribute to its unique biological activity profile and therapeutic potential .
Q & A
Q. Basic
- NMR Spectroscopy : Confirms substitution patterns (e.g., methoxy, methyl groups) and aromatic proton integration ().
- HPLC : Assesses purity (>95% by area normalization) ().
- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks ().
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
How to resolve contradictory spectral data during characterization?
Advanced
Contradictions (e.g., unexpected NMR peaks or mass fragments) require:
- Cross-Validation : Compare data with structurally similar compounds ().
- Isotopic Labeling : Trace decomposition pathways (e.g., using deuterated solvents).
- Computational Modeling : DFT calculations to predict NMR shifts or IR spectra ().
Case Study: In , X-ray data resolved ambiguities in nitro-group positioning in a related pyrazolo-pyridine derivative .
What biological activities are associated with this compound?
Basic
While direct data is limited, structural analogs (e.g., pyrazolo[4,3-c]pyridin-4-ones) show:
- Kinase Inhibition : Competitive ATP binding due to hydrogen-bond donor/acceptor motifs ().
- Antimicrobial Activity : Against Gram-positive bacteria ().
Methodological Note: Screen via enzymatic assays (e.g., kinase inhibition) or microbial growth inhibition tests .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Core Modifications : Replace methoxy/methyl groups with halogens or bulky substituents to assess steric effects ().
- Scaffold Hopping : Compare with oxazolo-pyridine derivatives () to evaluate heterocycle impact.
- In Silico Docking : Use AutoDock Vina to predict binding modes with kinase targets ().
Key Challenge: Balancing solubility (carboxylic acid group) with membrane permeability in SAR designs .
What are the recommended storage conditions for this compound?
Q. Basic
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis ().
- Light Sensitivity : Protect from UV exposure (amber glass vials).
- Moisture Control : Use desiccants (silica gel) in storage containers ().
Safety Note: Avoid contact with strong oxidizers (e.g., peroxides) due to decomposition risks .
How to assess stability under varying pH and temperature conditions?
Q. Advanced
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 1–4 weeks, monitoring via HPLC ().
- pH Profiling : Dissolve in buffers (pH 1–13) and track degradation byproducts (e.g., CO₂ or NOx via GC-MS) ().
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures ().
Result Interpretation: Degradation above 200°C suggests thermal stability for most lab applications .
How to address variability in reported biological activity data?
Advanced
Discrepancies may arise from:
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) ().
- Compound Purity : Re-test batches with ≥98% purity ().
- Cell Line Variability : Use isogenic cell lines to control genetic background effects ().
Validation: Replicate studies with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
What computational strategies predict biological targets for this compound?
Q. Advanced
- Molecular Docking : Screen against kinase databases (e.g., PDB) using AutoDock ().
- Pharmacophore Modeling : Align with known ATP-binding site features (e.g., hydrophobic pockets).
- Machine Learning : Train models on pyrazolo-pyridine bioactivity data (ChEMBL).
Case Study: used docking to identify thieno-pyrimidine derivatives as protease inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
